molecular formula C19H21N7O3 B10933627 N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933627
M. Wt: 395.4 g/mol
InChI Key: WKUIQZMLMZQARG-UHFFFAOYSA-N
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Description

N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes pyrazole and oxazolo[5,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of pyrazole and oxazolo[5,4-b]pyridine rings. The synthetic route typically starts with the preparation of the pyrazole intermediates, followed by the construction of the oxazolo[5,4-b]pyridine core. The final step involves the coupling of these intermediates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of pyrazole and oxazolo[5,4-b]pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21N7O3

Molecular Weight

395.4 g/mol

IUPAC Name

N-[1-(ethoxymethyl)pyrazol-4-yl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N7O3/c1-4-25-7-6-15(23-25)16-8-14(17-12(3)24-29-19(17)22-16)18(27)21-13-9-20-26(10-13)11-28-5-2/h6-10H,4-5,11H2,1-3H3,(H,21,27)

InChI Key

WKUIQZMLMZQARG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CN(N=C4)COCC

Origin of Product

United States

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